6-(Methyl(phenyl)amino)nicotinaldehyde

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

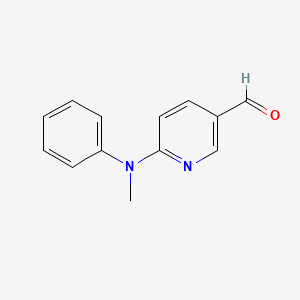

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

6-(N-methylanilino)pyridine-3-carbaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H12N2O/c1-15(12-5-3-2-4-6-12)13-8-7-11(10-16)9-14-13/h2-10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXGPITHNEPYNKO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1=CC=CC=C1)C2=NC=C(C=C2)C=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H12N2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

212.25 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

An In-depth Technical Guide to 6-(Methyl(phenyl)amino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the chemical properties, synthesis, and potential biological significance of 6-(Methyl(phenyl)amino)nicotinaldehyde. The information is curated for professionals in the fields of chemical research and drug development.

Chemical Properties and Identification

This compound, a substituted pyridine derivative, possesses a unique molecular architecture that makes it a compound of interest for further investigation. Its core structure consists of a pyridine ring substituted with a methyl(phenyl)amino group at the 6-position and a formyl group at the 3-position.

Table 1: Chemical Identifiers and Basic Properties

| Property | Value | Source |

| IUPAC Name | 6-(Methyl(phenyl)amino)pyridine-3-carbaldehyde | PubChem |

| Synonyms | 6-[methyl(phenyl)amino]pyridine-3-carbaldehyde, 6-(N-methylanilino)pyridine-3-carbaldehyde | PubChem |

| CAS Number | 1355226-56-0 | PubChem |

| Molecular Formula | C₁₃H₁₂N₂O | PubChem |

| Molecular Weight | 212.25 g/mol | PubChem |

Table 2: Physicochemical Properties (Predicted and Comparative)

| Property | Value | Notes |

| Melting Point | Not available | Data for the related compound 6-(methylamino)nicotinaldehyde is 124-126 °C. |

| Boiling Point | Not available | Predicted boiling point for the related compound 6-(methylamino)nicotinaldehyde is 288.6±25.0 °C. |

| Solubility | Not available | Expected to have low solubility in water and higher solubility in organic solvents like DMSO and DMF. |

| Appearance | Not available | Likely a solid at room temperature based on related compounds. |

Spectroscopic Data

Detailed experimental spectroscopic data for this compound is not widely available in published literature. However, based on its structure, the expected spectral characteristics are outlined below. Commercial suppliers may possess detailed analytical data including NMR, HPLC, and LC-MS.

Nuclear Magnetic Resonance (NMR) Spectroscopy (Predicted)

-

¹H NMR: Expect signals corresponding to the aldehyde proton (CHO) in the downfield region (around 9-10 ppm). Aromatic protons on the pyridine and phenyl rings will appear in the range of 7-8.5 ppm. A singlet for the N-methyl group (N-CH₃) would likely be observed around 3-4 ppm.

-

¹³C NMR: The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-200 ppm. Aromatic carbons will resonate between 110-160 ppm. The N-methyl carbon signal is expected around 40-50 ppm.

Infrared (IR) Spectroscopy (Predicted)

-

A strong absorption band characteristic of the C=O stretch of the aldehyde group is expected around 1680-1700 cm⁻¹.

-

C-H stretching vibrations from the aromatic rings will appear above 3000 cm⁻¹.

-

C-N stretching vibrations from the amino group will be present in the fingerprint region.

Mass Spectrometry (MS)

-

The molecular ion peak (M+) would be observed at an m/z corresponding to the molecular weight of the compound (212.25). Fragmentation patterns would likely involve the loss of the formyl group (CHO) and cleavage of the N-phenyl bond.

Synthesis and Reactivity

A specific, detailed experimental protocol for the synthesis of this compound is not readily found in the public domain. However, a plausible synthetic route can be conceptualized based on established organic chemistry principles and general methods for the synthesis of substituted nicotinaldehydes.

A potential synthetic pathway could involve the nucleophilic aromatic substitution of a suitable 6-halonicotinaldehyde with N-methylaniline. The reaction would likely be carried out in the presence of a base and a suitable solvent.

An In-depth Technical Guide on the Synthesis and Predicted Properties of 6-(N-methylanilino)pyridine-3-carbaldehyde

For Researchers, Scientists, and Drug Development Professionals

Introduction

6-(N-methylanilino)pyridine-3-carbaldehyde is a heterocyclic aromatic compound of interest in medicinal chemistry and materials science due to the prevalence of the pyridine-3-carbaldehyde scaffold in various biologically active molecules. The incorporation of an N-methylanilino group at the 6-position is anticipated to modulate the electronic and steric properties of the molecule, potentially influencing its reactivity and biological interactions. This document outlines a prospective synthesis route and collates the physicochemical properties of structurally related compounds to serve as a foundational resource for researchers.

Proposed Synthesis

A plausible and efficient method for the synthesis of 6-(N-methylanilino)pyridine-3-carbaldehyde is via a nucleophilic aromatic substitution reaction. This would involve the reaction of 6-chloropyridine-3-carbaldehyde with N-methylaniline. The reaction is typically facilitated by a base in a suitable solvent.

Experimental Protocol: Proposed Synthesis of 6-(N-methylanilino)pyridine-3-carbaldehyde

-

Reaction Setup: To a solution of 6-chloropyridine-3-carbaldehyde (1 equivalent) in a polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylaniline (1.1 equivalents).

-

Base Addition: Add a non-nucleophilic base, such as potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) (2 equivalents), to the reaction mixture.

-

Reaction Conditions: Heat the mixture at a temperature ranging from 80 to 120 °C and monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into water. Extract the aqueous layer with a suitable organic solvent, such as ethyl acetate.

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel to yield the desired 6-(N-methylanilino)pyridine-3-carbaldehyde.

Below is a DOT script for a diagram illustrating the proposed synthetic pathway.

Physicochemical Properties of Starting Materials and Analogs

To estimate the properties of the target compound, the known data for its precursors and a closely related analog are summarized below.

Table 1: Physical and Chemical Properties of 6-Chloropyridine-3-carbaldehyde

| Property | Value |

| Molecular Formula | C₆H₄ClNO |

| Molecular Weight | 141.56 g/mol [1] |

| Appearance | Solid |

| Melting Point | 77-81 °C |

| CAS Number | 23100-12-1[1] |

Table 2: Physical and Chemical Properties of N-Methylaniline

| Property | Value |

| Molecular Formula | C₇H₉N |

| Molecular Weight | 107.15 g/mol |

| Appearance | Colorless to yellowish oily liquid |

| Boiling Point | 196-197 °C |

| Density | 0.989 g/mL at 25 °C |

| CAS Number | 100-61-8 |

Table 3: Physical and Chemical Properties of 6-Aminopyridine-3-carbaldehyde

| Property | Value |

| Molecular Formula | C₆H₆N₂O[2] |

| Molecular Weight | 122.12 g/mol [2] |

| Appearance | Solid |

| Purity | 97%[3] |

| CAS Number | 69879-22-7[2][3] |

Predicted Properties of 6-(N-methylanilino)pyridine-3-carbaldehyde

Based on the structures of the reactants and related compounds, the following properties for 6-(N-methylanilino)pyridine-3-carbaldehyde can be predicted:

-

Molecular Formula: C₁₃H₁₂N₂O

-

Molecular Weight: 212.25 g/mol

-

Appearance: Likely a solid at room temperature, possibly yellow or orange in color due to the extended conjugation.

-

Solubility: Expected to be soluble in common organic solvents like dichloromethane, ethyl acetate, and acetone. Its solubility in water is predicted to be low.

-

Reactivity: The aldehyde group will likely undergo typical reactions such as oxidation to a carboxylic acid, reduction to an alcohol, and condensation reactions with amines and other nucleophiles. The pyridine nitrogen can act as a base and a ligand for metal coordination.

Potential Applications in Drug Development

The pyridine-3-carbaldehyde moiety is a known pharmacophore. The introduction of the N-methylanilino group could lead to novel compounds with potential biological activities. For instance, various substituted pyridines have been investigated for their anticancer, anti-inflammatory, and antimicrobial properties. The N-methylanilino group may enhance binding to target proteins through hydrophobic and pi-stacking interactions.

Logical Workflow for Compound Characterization

The following diagram outlines a logical workflow for the characterization of the newly synthesized 6-(N-methylanilino)pyridine-3-carbaldehyde.

Conclusion

While 6-(N-methylanilino)pyridine-3-carbaldehyde is not a commercially available compound with established data, this guide provides a strong starting point for its synthesis and characterization. The proposed synthetic route is based on well-established chemical principles, and the predicted properties, derived from analogous structures, offer a useful framework for future experimental work. Researchers in drug discovery and related fields can use this information to explore the potential of this and similar novel chemical entities.

References

Structure Elucidation of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the structure elucidation of 6-(Methyl(phenyl)amino)nicotinaldehyde. Due to the limited availability of a complete, publicly accessible dataset for this specific molecule, this document outlines a plausible and scientifically rigorous approach to its synthesis and characterization based on established chemical principles and data from structurally related compounds. This guide details a proposed synthetic pathway, delineates comprehensive experimental protocols for its synthesis and purification, and presents a representative set of spectroscopic data (¹H NMR, ¹³C NMR, IR, and MS) for its structural confirmation. All data is presented in a clear, tabular format to facilitate understanding and comparison. Furthermore, this guide includes workflow diagrams generated using Graphviz to visually represent the synthetic and analytical processes, adhering to specified formatting guidelines.

Introduction

This compound, with the chemical formula C₁₃H₁₂N₂O, is a substituted pyridine derivative.[1] The presence of an aldehyde group on the pyridine ring, coupled with a tertiary amine substituent, makes it an interesting scaffold for medicinal chemistry and materials science. The elucidation of its precise chemical structure is fundamental for understanding its reactivity, potential biological activity, and for ensuring its purity and identity in any application. This guide serves to provide a detailed framework for its structural characterization.

Proposed Synthesis

A plausible synthetic route to this compound involves a nucleophilic aromatic substitution reaction. The proposed starting materials are 6-chloronicotinaldehyde and N-methylaniline. The reaction would proceed via the displacement of the chloro group on the pyridine ring by the secondary amine of N-methylaniline, likely facilitated by a base.

Reaction Scheme:

Caption: Proposed synthetic pathway for this compound.

Experimental Protocol: Synthesis of this compound

This protocol is a representative procedure based on general methods for similar nucleophilic aromatic substitutions.

-

Reaction Setup: To a solution of 6-chloronicotinaldehyde (1.0 eq) in a suitable high-boiling point solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), add N-methylaniline (1.2 eq) and a non-nucleophilic base, for example, potassium carbonate (K₂CO₃, 2.0 eq) or sodium hydride (NaH, 1.5 eq).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred under an inert atmosphere (e.g., nitrogen or argon) for 12-24 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature and diluted with water. The aqueous layer is extracted three times with a suitable organic solvent, such as ethyl acetate or dichloromethane.

-

Purification: The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure. The crude product is then purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes to afford the pure this compound.

Structure Elucidation Workflow

The structural confirmation of the synthesized compound would follow a standard analytical workflow involving multiple spectroscopic techniques.

Caption: General workflow for the structure elucidation of a synthesized compound.

Spectroscopic Data and Analysis

The following tables summarize the expected quantitative data from the spectroscopic analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.85 | s | 1H | Aldehyde-H |

| 8.50 | d | 1H | Pyridine-H2 |

| 7.75 | dd | 1H | Pyridine-H4 |

| 7.40 | t | 2H | Phenyl-H (meta) |

| 7.25 | t | 1H | Phenyl-H (para) |

| 7.10 | d | 2H | Phenyl-H (ortho) |

| 6.70 | d | 1H | Pyridine-H5 |

| 3.50 | s | 3H | N-CH₃ |

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Chemical Shift (δ) ppm | Assignment |

| 192.5 | C=O (Aldehyde) |

| 160.0 | Pyridine-C6 |

| 152.0 | Pyridine-C2 |

| 145.0 | Phenyl-C (ipso) |

| 138.0 | Pyridine-C4 |

| 130.0 | Phenyl-C (meta) |

| 128.5 | Phenyl-C (para) |

| 127.0 | Phenyl-C (ortho) |

| 125.0 | Pyridine-C3 |

| 108.0 | Pyridine-C5 |

| 40.0 | N-CH₃ |

Infrared (IR) Spectroscopy

Table 3: Predicted IR Absorption Bands

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2920 | Medium | C-H stretch (aliphatic) |

| ~2820, ~2720 | Medium | C-H stretch (aldehyde) |

| ~1700 | Strong | C=O stretch (aldehyde) |

| ~1600, ~1490 | Strong | C=C stretch (aromatic) |

| ~1350 | Strong | C-N stretch |

| ~1250 | Medium | C-O stretch |

Mass Spectrometry (MS)

Table 4: Predicted Mass Spectrometry Data

| m/z | Ion |

| 212.09 | [M]⁺ |

| 213.10 | [M+H]⁺ |

| 183.08 | [M-CHO]⁺ |

Conclusion

The structural elucidation of this compound can be confidently achieved through a combination of a plausible synthetic route and comprehensive spectroscopic analysis. The proposed synthesis via nucleophilic aromatic substitution is a high-yielding and straightforward approach. The combination of NMR, IR, and MS data provides unambiguous evidence for the connectivity and functional groups present in the molecule. The representative data and protocols presented in this guide offer a solid framework for the synthesis, purification, and characterization of this compound for research and development purposes.

References

An In-Depth Technical Guide to 6-(Methyl(phenyl)amino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive overview of its molecular structure, physicochemical properties, and a plausible synthetic route. Due to the limited availability of experimental data in public literature, this guide also incorporates in-silico predictions for its biological activities and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) properties to facilitate future research and development.

Molecular Structure and Properties

This compound, also known as 6-(N-methylanilino)pyridine-3-carbaldehyde, is an organic compound featuring a pyridine ring substituted with a methyl(phenyl)amino group at the 6-position and a formyl (aldehyde) group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₁₃H₁₂N₂O | PubChem CID: 76848695[1] |

| IUPAC Name | 6-[methyl(phenyl)amino]pyridine-3-carbaldehyde | PubChem CID: 76848695[1] |

| CAS Number | 1355226-56-0 | BLD Pharm[2] |

| Molecular Weight | 212.25 g/mol | PubChem CID: 76848695[1] |

| SMILES | CN(C1=CC=CC=C1)C2=NC=C(C=C2)C=O | PubChem CID: 76848695 |

| Predicted LogP | 2.5 - 3.5 | In-silico prediction |

| Predicted Solubility | Moderately soluble in organic solvents | In-silico prediction |

Experimental Protocols

Proposed Synthesis of this compound

Step 1: Synthesis of N-methyl-N-phenyl-5-bromopyridin-2-amine

This step involves a Buchwald-Hartwig amination reaction, a common method for forming carbon-nitrogen bonds.

-

Reactants: 2,5-dibromopyridine and N-methylaniline.

-

Catalyst: A palladium-based catalyst such as Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0)).

-

Ligand: A bulky electron-rich phosphine ligand such as Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene).

-

Base: A non-nucleophilic base such as sodium tert-butoxide (NaOtBu).

-

Solvent: An anhydrous aprotic solvent such as toluene or dioxane.

-

Procedure:

-

To an oven-dried Schlenk flask, add 2,5-dibromopyridine, N-methylaniline, sodium tert-butoxide, Pd₂(dba)₃, and Xantphos under an inert atmosphere (e.g., argon or nitrogen).

-

Add anhydrous toluene and degas the mixture.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Upon completion, cool the reaction to room temperature and quench with water.

-

Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Step 2: Formylation of N-methyl-N-phenyl-5-bromopyridin-2-amine

This step can be achieved via a lithium-halogen exchange followed by quenching with an electrophilic formylating agent.

-

Reactants: N-methyl-N-phenyl-5-bromopyridin-2-amine.

-

Reagents: n-Butyllithium (n-BuLi) and N,N-dimethylformamide (DMF).

-

Solvent: Anhydrous tetrahydrofuran (THF).

-

Procedure:

-

Dissolve the product from Step 1 in anhydrous THF in an oven-dried flask under an inert atmosphere.

-

Cool the solution to -78 °C in a dry ice/acetone bath.

-

Slowly add n-butyllithium dropwise and stir the mixture for 1-2 hours at -78 °C.

-

Add anhydrous DMF dropwise and continue stirring at -78 °C for another 1-2 hours.

-

Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride.

-

Allow the mixture to warm to room temperature and extract the product with an organic solvent.

-

Dry the combined organic layers and concentrate under reduced pressure.

-

Purify the final product, this compound, by column chromatography.

-

Characterization Methods

The synthesized compound should be characterized using standard analytical techniques:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR spectra should be recorded to confirm the molecular structure. While experimental data is not publicly available, commercial suppliers like BLD Pharm indicate its availability[2][3].

-

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) should be used to confirm the elemental composition and molecular weight.

-

Infrared (IR) Spectroscopy: To identify the characteristic functional groups, particularly the aldehyde carbonyl stretch.

-

Melting Point and Elemental Analysis: To determine the purity of the compound.

In-Silico Predicted Biological Activity and Signaling Pathways

In the absence of experimental biological data, in-silico methods can provide valuable insights into the potential bioactivity of this compound.

Predicted Biological Targets

Based on its structural similarity to other biologically active aminopyridines, it is plausible that this compound may interact with various protein targets. Computational target prediction tools suggest potential interactions with kinases, G-protein coupled receptors (GPCRs), and enzymes involved in cellular signaling.

Recent research has identified nicotinaldehyde as a novel precursor for NAD biosynthesis, which can impact the efficacy of certain anti-cancer treatments[4][5]. This suggests that this compound could potentially modulate NAD-dependent pathways.

Predicted ADMET Profile

Table 2: In-Silico Predicted ADMET Properties

| ADMET Property | Predicted Outcome | Significance |

| Absorption | High probability of good oral bioavailability. | May be suitable for oral administration. |

| Distribution | Likely to cross the blood-brain barrier. | Potential for CNS activity. |

| Metabolism | Predicted to undergo oxidation and glucuronidation. | Important for understanding drug clearance. |

| Excretion | Primarily renal excretion of metabolites. | Relevant for dosing in patients with renal impairment. |

| Toxicity | Low to moderate predicted toxicity. | Further experimental validation is required. |

These predictions are based on computational models and require experimental verification[6][7][8][9].

Visualizations

Proposed Synthetic Workflow

Caption: Proposed two-step synthesis of this compound.

Potential Biological Interaction Logic

Caption: Logical relationship of potential biological interactions.

Conclusion

This compound is a molecule of interest for which detailed experimental data is currently lacking in the public domain. This guide provides a comprehensive summary of its known properties and a plausible, detailed synthetic protocol to enable its synthesis and further investigation. The in-silico predictions of its biological activity and ADMET properties offer a starting point for researchers in drug discovery and development to explore its potential therapeutic applications. Further experimental validation of these predictions is essential to fully elucidate the pharmacological profile of this compound.

References

- 1. This compound | C13H12N2O | CID 76848695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1355226-56-0|this compound|BLD Pharm [bldpharm.com]

- 3. 1355232-03-9|2-Methyl-6-(methyl(phenyl)amino)nicotinaldehyde|BLD Pharm [bldpharm.com]

- 4. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. mdpi.com [mdpi.com]

- 8. researchgate.net [researchgate.net]

- 9. In-silico Design, ADMET Screening, Prime MM-GBSA Binding Free Energy Calculation and MD Simulation of Some Novel Phenothiazines as 5HT6R Antagonists Targeting Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]

Potential Biological Activities of Aminonicotinaldehyde Derivatives: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Aminonicotinaldehyde derivatives represent a promising class of heterocyclic compounds with a wide spectrum of potential biological activities. Their versatile structure, featuring a pyridine ring substituted with both an amino and an aldehyde group, allows for diverse chemical modifications, leading to a broad range of pharmacological properties. This technical guide provides an in-depth overview of the current understanding of the anticancer, antimicrobial, and anti-inflammatory activities of aminonicotinaldehyde derivatives and their related Schiff bases and metal complexes. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes potential mechanisms of action and experimental workflows.

Anticancer Activity

Aminonicotinaldehyde derivatives, particularly their Schiff base and metal complex forms, have demonstrated notable cytotoxic effects against various cancer cell lines. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.

Quantitative Anticancer Data

The following table summarizes the 50% inhibitory concentration (IC₅₀) values of representative aminonicotinaldehyde derivatives and related compounds against different cancer cell lines.

| Compound/Derivative | Cancer Cell Line | IC₅₀ (µM) | Reference Compound | IC₅₀ (µM) |

| Salicylaldehyde-o-phenylenediamine Schiff base (compound 1c) | K562 (Leukemia) | Not specified, but showed strong inhibition | - | - |

| Salicylaldehyde-o-phenylenediamine Schiff base (compound 1c) | HEL (Leukemia) | Not specified, but showed strong inhibition | - | - |

| Nickel (II) complex 1 | Eca-109 (Esophageal) | 23.95 ± 2.54 | Cisplatin | Not specified |

| Nickel (II) complex 2 | Eca-109 (Esophageal) | 18.14 ± 2.39 | Cisplatin | Not specified |

| Nickel (II) complex 3 | Eca-109 (Esophageal) | 21.89 ± 3.19 | Cisplatin | Not specified |

| 2-amino benzothiazole Schiff's base (SP16) | HeLa (Cervical) | 2.517 µg/ml | Cisplatin | 17.2 µg/ml[1] |

| 5-chloro-2-((4-nitrobenzylidene) amino) benzoic acid | TSCCF (Tongue Squamous Cell Carcinoma) | 446.68 µg/mL | - | - |

Note: Data for a broad range of aminonicotinaldehyde derivatives is limited, and the table includes related Schiff base and metal complexes to illustrate potential activity.

Potential Signaling Pathways in Anticancer Activity

The anticancer activity of aminonicotinaldehyde derivatives may be attributed to their ability to induce apoptosis through intrinsic and extrinsic pathways and to modulate key signaling pathways involved in cell proliferation and survival, such as the PI3K/Akt/mTOR pathway.

References

An Inquiry into the Biological Activity of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Review of Publicly Available Data

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract: This document addresses the request for an in-depth technical guide on the mechanism of action of 6-(Methyl(phenyl)amino)nicotinaldehyde. Following a comprehensive search of scientific literature and chemical databases, it has been determined that there is a significant lack of publicly available information regarding the biological activity and mechanism of action of this specific compound. This report summarizes the currently available data and highlights the absence of detailed experimental studies.

Compound Identification and Properties

This compound is a chemical compound with the molecular formula C13H12N2O.[1] It is also known by other names such as 6-[methyl(phenyl)amino]pyridine-3-carbaldehyde and 6-(N-methylanilino)pyridine-3-carbaldehyde.[1] The compound is listed in several chemical supplier catalogs, and its basic physicochemical properties are available through databases like PubChem (CID 76848695).[1]

While information on its synthesis and availability for research purposes is present, detailed studies on its biological effects are not readily found in the public domain.

Review of Available Literature and Biological Data

An extensive search of prominent scientific databases for research pertaining to the mechanism of action, biological targets, and signaling pathways of this compound did not yield any specific studies. The existing literature focuses on structurally related but distinct molecules.

For instance, research has been conducted on compounds such as:

-

6-(Methylamino)nicotinaldehyde: This compound shares the nicotinaldehyde core but has a methylamino group instead of a methyl(phenyl)amino group.[2][3]

-

6-Aminonicotinaldehyde: This is another related aldehyde with a primary amino group.[4]

-

6-(Dimethylamino)nicotinaldehyde: This variant possesses a dimethylamino substituent.[5][6]

While these molecules share a common structural scaffold, the substitution at the 6-position of the pyridine ring can dramatically alter the compound's biological activity, target specificity, and overall mechanism of action. Therefore, extrapolating data from these analogs to predict the function of this compound would be highly speculative and scientifically unsound without direct experimental evidence.

A study on 6-amino nicotinamides identified them as potent and selective histone deacetylase (HDAC) inhibitors.[7] However, these are nicotinamides, not nicotinaldehydes, and the structural differences are significant, making it unlikely that this compound shares this mechanism of action without dedicated investigation.

Similarly, research on 6-phenyl purine analogues has demonstrated cytotoxic activity in cancer cell lines.[8] Again, the core heterocyclic system (purine vs. pyridine) is different, precluding any direct comparison of their biological functions.

Data Presentation and Experimental Protocols

Due to the absence of published research on the biological activity of this compound, it is not possible to provide a summary of quantitative data or detailed experimental protocols as requested. There are no available IC50 values, binding constants, or other quantitative measures of biological effect. Likewise, methodologies for key experiments have not been described in the literature.

Signaling Pathways and Visualization

The core requirement to create diagrams of signaling pathways, experimental workflows, or logical relationships using Graphviz cannot be fulfilled. Without any identified biological targets or mechanisms of action, there are no established pathways to visualize.

To illustrate a hypothetical experimental workflow for initial screening of this compound, a generic diagram is provided below. This diagram is not based on any existing data for this compound but represents a standard approach in early-stage drug discovery.

Caption: A generalized workflow for the initial biological screening of a novel compound.

Conclusion and Future Directions

For researchers and drug development professionals interested in this molecule, the necessary next steps would involve:

-

Initial in vitro screening: Performing broad-panel cell-based assays to identify any potential cytotoxic, cytostatic, or other phenotypic effects.

-

Target identification studies: If a biological effect is observed, employing methods such as affinity purification-mass spectrometry, chemical proteomics, or genetic screens to identify the molecular target(s).

-

Mechanism of action studies: Once a target is identified, conducting biochemical and cellular assays to elucidate the precise mechanism by which the compound exerts its effects.

This document serves to inform the scientific community of the current knowledge status of this compound and to underscore the need for primary research to uncover its potential biological functions.

References

- 1. This compound | C13H12N2O | CID 76848695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. 6-(Methylamino)nicotinaldehyde | C7H8N2O | CID 18416298 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 6-(dimethylamino)nicotinaldehyde AldrichCPR [sigmaaldrich.com]

- 6. scbt.com [scbt.com]

- 7. The discovery of 6-amino nicotinamides as potent and selective histone deacetylase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

Theoretical and Spectroscopic Investigations of 6-(Methyl(phenyl)amino)nicotinaldehyde: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the theoretical and experimental approaches for the study of 6-(Methyl(phenyl)amino)nicotinaldehyde, a substituted pyridine derivative with potential applications in materials science and drug discovery. Due to the presence of an electron-donating amino group and an electron-accepting aldehyde group, this molecule is expected to exhibit interesting electronic and non-linear optical (NLO) properties. This document outlines the pertinent computational methodologies for predicting its structural, spectroscopic, and electronic characteristics, as well as the experimental protocols for its synthesis and characterization. While direct experimental and theoretical data for this specific molecule are scarce in the current literature, this guide consolidates established methods from studies on analogous compounds to provide a robust framework for future research.

Introduction

Nicotinaldehyde and its derivatives are a class of organic compounds that have garnered significant interest due to their versatile applications in medicinal chemistry and materials science. The introduction of various functional groups onto the pyridine ring can modulate their electronic and biological properties. The title compound, this compound, features a methylphenylamino donor group and a formyl acceptor group, creating a donor-π-acceptor (D-π-A) system. Such systems are known for their potential as non-linear optical materials and as scaffolds for bioactive molecules.

Theoretical studies, particularly those employing Density Functional Theory (DFT), are invaluable for predicting the molecular properties of such compounds, offering insights that can guide experimental work. This guide details the theoretical framework and experimental procedures necessary to fully characterize this compound.

Theoretical Studies: A Computational Approach

Computational chemistry provides a powerful toolkit for investigating the properties of this compound. DFT and Time-Dependent DFT (TD-DFT) are the most common methods for studying the geometry, vibrational frequencies, and electronic properties of similar organic molecules.

Computational Methodology

A plausible computational protocol for the theoretical investigation of this compound is as follows:

-

Software: Gaussian 09 or a similar quantum chemistry software package is typically used.

-

Method: The B3LYP hybrid functional is a widely used and reliable choice for such systems.

-

Basis Set: The 6-311++G(d,p) basis set is recommended to provide a good balance between accuracy and computational cost.

-

Geometry Optimization: The molecular geometry would be optimized to find the ground state equilibrium structure. The absence of imaginary frequencies in the subsequent vibrational analysis would confirm that a true minimum on the potential energy surface has been located.

-

Vibrational Analysis: Calculation of vibrational frequencies (FT-IR and Raman spectra) allows for the assignment of characteristic vibrational modes. A scaling factor is often applied to the calculated frequencies to better match experimental data.

-

Electronic Properties: Key electronic properties such as the energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), the HOMO-LUMO energy gap, and the molecular electrostatic potential (MEP) would be calculated. These properties provide insights into the molecule's reactivity and charge distribution.

-

Non-Linear Optical (NLO) Properties: The dipole moment (μ), polarizability (α), and first-order hyperpolarizability (β) would be calculated to assess the NLO potential of the molecule.

-

UV-Vis Spectrum Simulation: TD-DFT calculations can predict the electronic absorption spectra (UV-Vis), which can be compared with experimental data.

Logical Workflow for Theoretical Investigation

Caption: Workflow for the theoretical investigation of this compound.

Predicted Quantitative Data

Based on studies of similar donor-acceptor substituted pyridines, the following table summarizes the expected range of theoretical data for this compound.

| Parameter | Predicted Value/Range | Computational Method |

| Optimized Energy | Structure-dependent (Hartree) | DFT (B3LYP/6-311++G(d,p)) |

| Dipole Moment (μ) | 5 - 10 Debye | DFT (B3LYP/6-311++G(d,p)) |

| HOMO Energy | -5.0 to -6.0 eV | DFT (B3LYP/6-311++G(d,p)) |

| LUMO Energy | -1.5 to -2.5 eV | DFT (B3LYP/6-311++G(d,p)) |

| HOMO-LUMO Energy Gap | 3.0 - 4.0 eV | DFT (B3LYP/6-311++G(d,p)) |

| First Hyperpolarizability (β) | 10 - 50 x 10-30 esu | DFT (B3LYP/6-311++G(d,p)) |

| Major UV-Vis Absorption (λmax) | 350 - 450 nm | TD-DFT (B3LYP/6-311++G(d,p)) |

| C=O Vibrational Frequency | 1680 - 1720 cm-1 (scaled) | DFT (B3LYP/6-311++G(d,p)) |

| C-N Vibrational Frequency | 1300 - 1400 cm-1 (scaled) | DFT (B3LYP/6-311++G(d,p)) |

Experimental Protocols

The synthesis and characterization of this compound would be crucial to validate the theoretical predictions.

Synthesis

A plausible synthetic route would involve a nucleophilic aromatic substitution reaction.

-

Reactants: 6-Chloronicotinaldehyde and N-methylaniline.

-

Solvent: A high-boiling point polar aprotic solvent such as dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

-

Base: A non-nucleophilic base such as potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) to act as a proton scavenger.

-

Procedure:

-

To a solution of 6-chloronicotinaldehyde in DMF, add N-methylaniline and potassium carbonate.

-

Heat the reaction mixture at 100-120 °C for several hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture and pour it into ice-water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Spectroscopic Characterization

The synthesized compound would be characterized using standard spectroscopic techniques.

| Technique | Expected Observations |

| FT-IR | A strong absorption band around 1690-1710 cm-1 corresponding to the C=O stretching of the aldehyde. Aromatic C-H stretching vibrations above 3000 cm-1. C-N stretching vibrations in the 1300-1400 cm-1 region. |

| 1H NMR | A singlet for the aldehyde proton (CHO) around 9.8-10.0 ppm. A singlet for the N-methyl protons (N-CH3) around 3.3-3.5 ppm. Aromatic protons of the pyridine and phenyl rings in the 6.5-8.5 ppm range. |

| 13C NMR | A signal for the aldehyde carbonyl carbon (C=O) around 190-195 ppm. Signals for the aromatic carbons in the 110-160 ppm range. A signal for the N-methyl carbon (N-CH3) around 40-45 ppm. |

| UV-Vis | An intense absorption band in the 350-450 nm range, indicative of a π-π* transition within the conjugated system, likely with significant intramolecular charge transfer character. |

| Mass Spec | A molecular ion peak corresponding to the molecular weight of C13H12N2O (212.25 g/mol ). |

Experimental Workflow Diagram

Caption: Experimental workflow for the synthesis and characterization of the title compound.

Conclusion

The Advent and Evolution of Substituted Nicotinaldehydes: A Technical Guide for Researchers

A comprehensive overview of the discovery, synthesis, and biological significance of substituted nicotinaldehydes, providing researchers, scientists, and drug development professionals with a detailed understanding of this pivotal class of compounds.

Substituted nicotinaldehydes, a class of pyridine-3-carboxaldehydes bearing various functional groups on the pyridine ring, have emerged as crucial intermediates in the synthesis of a wide array of pharmaceuticals and agrochemicals. Their journey from niche laboratory curiosities to indispensable building blocks in modern chemistry is a testament to the relentless pursuit of novel synthetic methodologies and the ever-expanding understanding of their biological activities. This guide delves into the historical milestones, key synthetic strategies, and significant biological applications of these versatile molecules.

A Historical Journey: From Unassuming Precursor to Key Intermediate

The story of substituted nicotinaldehydes is intrinsically linked to the broader history of pyridine chemistry. While nicotinaldehyde itself was prepared in the early 20th century, the systematic exploration of its substituted derivatives gained momentum with the burgeoning fields of medicinal and agricultural chemistry. Early methods for the synthesis of the parent nicotinaldehyde, such as the Stephen aldehyde synthesis from nicotinonitrile and the Gattermann-Koch formylation of pyridine, laid the groundwork for accessing its more complex analogues.

A significant patent in the area describes the preparation of nicotinaldehydes by the reduction of the corresponding nicotinic acid morpholinamides, highlighting the industrial relevance of these compounds as precursors to high-value products in crop protection and pharmaceuticals[1]. Another patented process outlines the preparation of aqueous nicotinaldehyde through the catalytic hydrogenation of 3-cyanopyridine, emphasizing the need for economical and scalable synthetic routes[2].

Synthetic Methodologies: Crafting Molecular Diversity

The versatility of substituted nicotinaldehydes stems from the diverse synthetic routes available to introduce a wide range of substituents onto the pyridine ring. These methods can be broadly categorized into the construction of the substituted pyridine ring followed by formylation, or the modification of a pre-existing nicotinaldehyde scaffold.

Key Synthetic Approaches:

-

Vilsmeier-Haack Reaction: This powerful formylation reaction is widely used to introduce an aldehyde group onto electron-rich aromatic and heteroaromatic rings. Substituted pyridines can be effectively formylated using this method to yield the corresponding nicotinaldehyde derivatives.

-

Directed Ortho Metalation (DoM): This strategy allows for the regioselective functionalization of the pyridine ring at the position ortho to a directing group. By choosing an appropriate directing group, a lithium-halogen exchange or deprotonation can be followed by quenching with a formylating agent to introduce the aldehyde group at a specific position.

-

Oxidation of Substituted 3-Picolines: The oxidation of the methyl group of substituted 3-picolines provides a direct route to the corresponding nicotinaldehydes. Various oxidizing agents can be employed for this transformation.

-

Reduction of Nicotinic Acid Derivatives: Substituted nicotinic acids and their derivatives, such as esters and amides, can be selectively reduced to the corresponding aldehydes. A notable example is the use of triethoxylithium aluminum hydride for the reduction of nicotinamides[1].

-

Suzuki Coupling and other Cross-Coupling Reactions: For the synthesis of arylnicotinaldehydes and other complex derivatives, palladium-catalyzed cross-coupling reactions, such as the Suzuki coupling, have proven to be highly effective. These reactions allow for the formation of carbon-carbon bonds between a halogenated nicotinaldehyde and a boronic acid derivative.

Experimental Protocol: Synthesis of 2-Chloronicotinaldehyde

A common method for the preparation of 2-chloronicotinaldehyde involves a two-step process starting from 2-chloronicotinic acid[3][4].

Step 1: Reduction of 2-Chloronicotinic Acid to (2-chloropyridin-3-yl)methanol

-

In a reaction vessel under an inert atmosphere, suspend 2-chloronicotinic acid in anhydrous tetrahydrofuran (THF).

-

Cool the suspension to 0 °C.

-

Slowly add a solution of borane-tetrahydrofuran complex (BH3·THF) in THF to the suspension while maintaining the temperature at 0 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.

-

Quench the reaction by the slow addition of methanol, followed by water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude (2-chloropyridin-3-yl)methanol.

Step 2: Oxidation of (2-chloropyridin-3-yl)methanol to 2-Chloronicotinaldehyde

-

Dissolve the crude (2-chloropyridin-3-yl)methanol in a suitable solvent such as dichloromethane.

-

Add an oxidizing agent, for example, manganese dioxide (MnO2) or pyridinium chlorochromate (PCC), to the solution.

-

Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).

-

Upon completion, filter the reaction mixture through a pad of celite to remove the oxidizing agent.

-

Wash the filter cake with the reaction solvent.

-

Combine the filtrate and washings and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford 2-chloronicotinaldehyde.

Biological Significance and Applications

Substituted nicotinaldehydes are not merely synthetic intermediates; they are precursors to a multitude of biologically active molecules with diverse therapeutic and agricultural applications.

Anticancer Activity: A Role in NAD Biosynthesis

Recent studies have unveiled a fascinating role for nicotinaldehyde in cancer cell metabolism. It has been identified as a novel precursor for the biosynthesis of nicotinamide adenine dinucleotide (NAD), a critical coenzyme for cellular redox reactions and a signaling molecule[5][6][7]. In leukemia cells, nicotinaldehyde can replenish intracellular NAD levels, thereby abrogating the anticancer effects of NAD-lowering agents that target the enzyme NAMPT. This finding highlights the importance of the tumor microenvironment and alternative NAD biosynthetic pathways in cancer therapy[5][6][7].

The biosynthesis of NAD from nicotinaldehyde proceeds via the Preiss-Handler pathway, where it is first converted to nicotinic acid and then to nicotinic acid mononucleotide.

Insecticidal Activity: Targeting the Nervous System

Substituted nicotinaldehydes are key precursors for the synthesis of neonicotinoid insecticides, a major class of crop protection agents[8]. These insecticides act as agonists of the nicotinic acetylcholine receptors (nAChRs) in insects, leading to overstimulation of the nervous system and eventual paralysis and death[9]. The 6-chloro-3-pyridylmethyl moiety, derived from 6-chloronicotinaldehyde, is a common feature in many commercial neonicotinoids and contributes to their high insecticidal activity by enhancing binding affinity to the insect nAChR and increasing hydrophobicity for better penetration into the central nervous system[9].

Antimicrobial and Other Biological Activities

Derivatives of substituted nicotinaldehydes have also demonstrated a range of other biological activities, including antimicrobial, antifungal, and α-glucosidase inhibitory effects. For instance, nicotinaldehyde-based azlactones have been shown to possess anti-proliferative activity against various cancer cell lines and act as potent α-glucosidase inhibitors[10]. Furthermore, certain nicotinaldehyde derivatives have shown significant antimicrobial activity against oral pathogens[11].

Quantitative Data Summary

The biological activity of substituted nicotinaldehydes and their derivatives is highly dependent on the nature and position of the substituents on the pyridine ring. The following tables summarize some of the reported quantitative data for various biological activities.

Table 1: Anticancer Activity of Nicotinaldehyde Derivatives

| Compound | Cell Line | Activity | IC50/EC50 | Reference |

| Nicotinaldehyde | Jurkat, ML2 | Abrogates APO866-induced cell death | - | [6] |

| Azlactone 11c | A549, MCF7, HeLa | Anti-proliferative | Not specified | [10] |

| Azlactone 11d | A549, MCF7, HeLa | Anti-proliferative | Not specified | [10] |

| Azlactone 16f | A549, MCF7, HeLa | Anti-proliferative | Not specified | [10] |

Table 2: Insecticidal Activity of Neonicotinoid Precursors

| Precursor | Target Insect | Activity | Value | Reference |

| 6-Chloronicotinaldehyde derivative | Housefly | nAChR binding affinity | High | [9] |

| Nicotinic acid derivatives | Green peach aphid, American bollworm, Maize weevil | Insecticidal | Promising | [12][13] |

Table 3: Antimicrobial and Enzyme Inhibitory Activity

| Compound | Target | Activity | MIC/IC50 | Reference |

| DMPN | Oral pathogens | Antimicrobial | 1.56–49.2 µg/mL | [11] |

| BrPN | Oral pathogens | Antimicrobial | 1.56–49.2 µg/mL | [11] |

| Azlactone 3g | α-glucosidase | Inhibitory | Potent | [10] |

| Azlactone 6a | α-glucosidase | Inhibitory | Moderate | [10] |

| Azlactone 6b | α-glucosidase | Inhibitory | Moderate | [10] |

Experimental Workflow: From Synthesis to Biological Evaluation

The development of new substituted nicotinaldehyde derivatives as potential therapeutic or agricultural agents typically follows a structured workflow.

References

- 1. US7528256B2 - Process for the preparation of nicotinaldehydes - Google Patents [patents.google.com]

- 2. EP0613888A1 - Process for the preparation of aqueous nicotinaldehyde - Google Patents [patents.google.com]

- 3. Preparation method of 2-chloro nicotinaldehyde - Eureka | Patsnap [eureka.patsnap.com]

- 4. CN104478795A - Preparation method of 2-chloro nicotinaldehyde - Google Patents [patents.google.com]

- 5. mdpi.com [mdpi.com]

- 6. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Nicotinaldehyde, a Novel Precursor of NAD Biosynthesis, Abrogates the Anti-Cancer Activity of an NAD-Lowering Agent in Leukemia - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Sources, Components, Structure, Catalytic Mechanism and Applications: a Critical Review on Nicotinate Dehydrogenase - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Structural factors contributing to insecticidal and selective actions of neonicotinoids - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. jocpr.com [jocpr.com]

- 13. jocpr.com [jocpr.com]

Literature Review: 6-(Methyl(phenyl)amino)nicotinaldehyde

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

6-(Methyl(phenyl)amino)nicotinaldehyde is a substituted pyridine derivative with potential applications in medicinal chemistry and materials science. This technical guide provides a comprehensive review of the currently available literature on this compound. Despite its commercial availability, detailed scientific studies on its synthesis, biological activity, and mechanism of action are notably absent from publicly accessible literature. This document summarizes the known chemical and physical properties and outlines potential synthetic and research avenues based on related compounds.

Chemical and Physical Properties

This compound, also known as 6-(N-methylanilino)pyridine-3-carbaldehyde, is a small molecule with the chemical formula C13H12N2O.[1] Its structure features a pyridine ring substituted with a methyl(phenyl)amino group at the 6-position and a formyl (aldehyde) group at the 3-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C13H12N2O | PubChem[1] |

| Molecular Weight | 212.25 g/mol | PubChem[1] |

| CAS Number | 1355226-56-0 | PubChem[1] |

| IUPAC Name | 6-(methyl(phenyl)amino)pyridine-3-carbaldehyde | PubChem[1] |

| Synonyms | 6-(N-methylanilino)pyridine-3-carbaldehyde | PubChem[1] |

Synthesis and Characterization

A detailed, peer-reviewed synthesis protocol for this compound has not been identified in the scientific literature. However, general methods for the synthesis of substituted nicotinaldehydes and 6-aminopyridine derivatives are well-documented and can provide a basis for its preparation.

Potential Synthetic Routes

A plausible synthetic approach could involve a nucleophilic aromatic substitution reaction or a palladium-catalyzed cross-coupling reaction.

Workflow: Potential Synthetic Strategies

References

An In-depth Technical Guide to the Safety and Handling of 6-(Methyl(phenyl)amino)nicotinaldehyde

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following guide is based on currently available data. A comprehensive Safety Data Sheet (SDS) for 6-(Methyl(phenyl)amino)nicotinaldehyde (CAS No: 1355226-56-0) is not publicly available. The safety and handling information provided herein is largely extrapolated from data on structurally similar compounds. All procedures should be conducted with caution in a controlled laboratory setting by trained professionals.

Chemical and Physical Properties

Limited physical and chemical data for this compound are available from commercial suppliers. This information is summarized in the table below.

| Property | Value | Source |

| Molecular Formula | C13H12N2O | PubChem[1] |

| Molecular Weight | 212.25 g/mol | BLD Pharm[2] |

| CAS Number | 1355226-56-0 | PubChem[1] |

| Density | 1.2±0.1 g/cm³ | Chemsrc[3] |

| Boiling Point | 394.1±27.0 °C at 760 mmHg | Chemsrc[3] |

| Melting Point | Not Available | Chemsrc[3] |

Safety and Handling

Due to the absence of a specific Safety Data Sheet (SDS) for this compound, this section outlines potential hazards and recommended handling procedures based on the safety profiles of structurally related aminonicotinaldehydes and substituted pyridines.[4][5][6][7][8]

Hazard Identification (Extrapolated)

The primary hazards associated with compounds of this class include:

| Hazard | Description |

| Acute Toxicity (Oral) | May be harmful if swallowed.[6] |

| Skin Corrosion/Irritation | May cause skin irritation.[6] |

| Serious Eye Damage/Irritation | May cause serious eye irritation.[6] |

| Respiratory Irritation | May cause respiratory irritation.[7] |

Personal Protective Equipment (PPE)

A comprehensive approach to personal protection is critical when handling this compound.

| Equipment | Specification |

| Eye/Face Protection | Chemical safety goggles or a face shield.[9] |

| Skin Protection | Chemical-resistant gloves (e.g., nitrile or neoprene), lab coat.[5] |

| Respiratory Protection | Use in a well-ventilated area or with a fume hood. If dust or aerosols are generated, a NIOSH-approved respirator with an appropriate cartridge is recommended.[7][9] |

Handling and Storage

| Procedure | Recommendation |

| Handling | Avoid contact with skin and eyes. Do not breathe dust or vapor. Handle in a well-ventilated area, preferably a chemical fume hood.[4][5] |

| Storage | Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from strong oxidizing agents.[4][9] |

First Aid Measures (Extrapolated)

| Exposure | First Aid |

| Inhalation | Move the person to fresh air. If breathing is difficult, give oxygen. Seek medical attention.[8] |

| Skin Contact | Immediately wash the affected area with plenty of soap and water. Remove contaminated clothing. Seek medical attention if irritation persists.[8] |

| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, lifting the upper and lower eyelids. Seek medical attention.[8] |

| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.[8] |

Experimental Protocols

Note: A specific, validated synthesis protocol for this compound is not available in the cited literature. The following is a proposed experimental protocol based on general methods for the synthesis of related aminonicotinaldehydes.

Proposed Synthesis of this compound

This proposed synthesis involves a nucleophilic aromatic substitution reaction.

Reaction: 6-Chloronicotinaldehyde with N-methylaniline.

Materials:

-

6-Chloronicotinaldehyde

-

N-methylaniline

-

Potassium carbonate (K₂CO₃)

-

Dimethylformamide (DMF)

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

To a solution of 6-chloronicotinaldehyde (1 equivalent) in DMF, add N-methylaniline (1.2 equivalents) and potassium carbonate (2 equivalents).

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with ethyl acetate (3 x volumes).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate and filter.

-

Concentrate the filtrate under reduced pressure to obtain the crude product.

-

Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).

-

Characterize the final product by NMR, mass spectrometry, and melting point analysis.

Visualizations

Caption: Proposed workflow for the synthesis of this compound.

Caption: Logical relationships for the safe handling of this compound.

Biological Activity and Signaling Pathways

There is currently no publicly available information regarding the biological activity, mechanism of action, or associated signaling pathways for this compound. Further research is required to elucidate the pharmacological and toxicological profiles of this compound. Professionals in drug development are advised to conduct their own comprehensive in vitro and in vivo studies to determine its biological effects.

References

- 1. This compound | C13H12N2O | CID 76848695 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 1355226-56-0|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | CAS#:1355226-56-0 | Chemsrc [chemsrc.com]

- 4. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 5. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]

- 6. 6-Aminonicotinaldehyde | C6H6N2O | CID 18404634 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. capotchem.com [capotchem.com]

- 8. chemicalbook.com [chemicalbook.com]

- 9. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Technical Guide: Determining the Solubility of 6-(Methyl(phenyl)amino)nicotinaldehyde in Organic Solvents

Audience: Researchers, scientists, and drug development professionals.

Core Focus: This guide provides a comprehensive framework for determining and documenting the solubility of 6-(Methyl(phenyl)amino)nicotinaldehyde in various organic solvents. While specific quantitative solubility data for this compound is not extensively published, this document outlines the standardized methodologies and data presentation structures necessary for its empirical determination.

Introduction

This compound is a substituted pyridine derivative of interest in medicinal chemistry and materials science. Understanding its solubility profile is critical for a range of applications, including reaction condition optimization, formulation development, purification, and ADME (absorption, distribution, metabolism, and excretion) profiling in drug discovery. Solubility, a key physicochemical parameter, dictates the bioavailability of a compound and influences its handling and processing in a laboratory setting.

This technical whitepaper presents a standardized protocol for the experimental determination of the solubility of this compound and a structured format for the presentation of the resulting data.

Data Presentation: A Framework for Solubility Profiling

Quantitative solubility data should be organized systematically to allow for clear comparison and analysis. The following table provides a template for recording the solubility of this compound in a selection of common organic solvents at a standardized temperature (e.g., 25°C).

Table 1: Solubility of this compound in Various Organic Solvents at 25°C

| Solvent Class | Solvent | Solubility (mg/mL) | Solubility (mol/L) | Observations |

| Protic Solvents | Methanol | Data | Data | e.g., Clear solution |

| Ethanol | Data | Data | e.g., Color change | |

| Isopropanol | Data | Data | ||

| Aprotic Polar | Dimethyl Sulfoxide (DMSO) | Data | Data | |

| Dimethylformamide (DMF) | Data | Data | ||

| Acetonitrile | Data | Data | ||

| Acetone | Data | Data | ||

| Tetrahydrofuran (THF) | Data | Data | ||

| Aprotic Nonpolar | Dichloromethane (DCM) | Data | Data | |

| Chloroform | Data | Data | ||

| Toluene | Data | Data | ||

| Hexane | Data | Data | e.g., Insoluble | |

| Diethyl Ether | Data | Data |

Note: Researchers should populate this table with their experimentally determined values.

Experimental Protocol: Equilibrium Solubility Determination (Shake-Flask Method)

The saturation shake-flask method is considered the gold standard for determining equilibrium solubility due to its accuracy and reproducibility.[1]

Materials and Equipment

-

This compound (solid, high purity)

-

Selected organic solvents (analytical grade or higher)

-

Analytical balance (± 0.01 mg)

-

Glass vials with screw caps (e.g., 4 mL)

-

Orbital shaker or rotator with temperature control

-

Centrifuge with temperature control

-

Syringe filters (e.g., 0.22 µm PTFE)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis) or a UV-Vis spectrophotometer.

Procedure

-

Preparation of Standard Solutions: Prepare a series of standard solutions of this compound in a suitable solvent (in which the compound is freely soluble, e.g., DMSO or acetonitrile) to generate a calibration curve. The concentration range should bracket the expected solubility.

-

Sample Preparation:

-

Add an excess amount of solid this compound to a pre-weighed glass vial. An amount that ensures a solid phase remains after equilibration is crucial.

-

Record the exact mass of the compound added.

-

Add a precise volume (e.g., 2.0 mL) of the desired organic solvent to the vial.

-

-

Equilibration:

-

Securely cap the vials.

-

Place the vials in an orbital shaker or rotator set to a constant temperature (e.g., 25°C).

-

Agitate the samples for a sufficient period to reach equilibrium. This can take from 24 to 72 hours.[2] It is recommended to test multiple time points (e.g., 24, 48, and 72 hours) to ensure the concentration in the liquid phase has plateaued.

-

-

Phase Separation:

-

After equilibration, remove the vials and allow the undissolved solid to settle.

-

To separate the saturated solution (supernatant) from the excess solid, use one of the following methods:

-

Centrifugation: Centrifuge the vials at a high speed (e.g., 10,000 rpm) for 15-20 minutes at the same temperature as equilibration to pellet the excess solid.

-

Filtration: Carefully draw the supernatant using a syringe and pass it through a chemically resistant syringe filter (e.g., 0.22 µm PTFE) into a clean vial. This method removes fine particulates.

-

-

-

Analysis:

-

Carefully take a known aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the calibration curve.

-

Analyze the diluted sample using a validated analytical method (e.g., HPLC-UV or UV-Vis spectrophotometry) to determine the concentration of this compound.

-

Data Analysis

-

Generate a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) versus the concentration of the standard solutions.

-

Use the regression equation from the calibration curve to calculate the concentration of the compound in the diluted sample.

-

Back-calculate the concentration in the original saturated solution, accounting for the dilution factor.

-

Express the solubility in desired units, such as mg/mL and mol/L (Molecular Weight of C₁₃H₁₂N₂O = 212.25 g/mol ).

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for determining the solubility of a chemical compound.

References

6-(Methyl(phenyl)amino)nicotinaldehyde: A Heterocyclic Building Block for Advanced Chemical Synthesis and Drug Discovery

An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 6-(Methyl(phenyl)amino)nicotinaldehyde, a valuable heterocyclic building block. Due to its unique structural features, combining a pyridine core with a tertiary aniline moiety and a reactive aldehyde group, this compound holds significant potential for the synthesis of complex molecular architectures and novel therapeutic agents. This document details its chemical properties, a proposed synthetic route with a detailed experimental protocol, and explores its potential applications in medicinal chemistry based on the biological activities of structurally related compounds.

Chemical Properties and Data

This compound, also known as 6-(N-methylanilino)pyridine-3-carbaldehyde, is a substituted pyridine derivative. The presence of the electron-donating amino group at the 6-position influences the reactivity of the pyridine ring and the aldehyde functionality.

Table 1: Physicochemical and Spectroscopic Data for this compound and Related Compounds

| Property | This compound | 6-Aminonicotinaldehyde (for comparison) | 6-(Methylamino)nicotinaldehyde (for comparison) |

| Molecular Formula | C₁₃H₁₂N₂O | C₆H₆N₂O[1] | C₇H₈N₂O[2] |

| Molecular Weight | 212.25 g/mol | 122.12 g/mol [1] | 136.15 g/mol [2] |

| CAS Number | 1355226-56-0 | 69879-22-7[1] | 72087-21-9[2] |

| Appearance | Predicted: Yellow to brown solid | Solid | Solid |

| Solubility | Predicted: Soluble in organic solvents like DMSO, DMF, and chlorinated solvents | Soluble in organic solvents | Soluble in organic solvents |

| ¹H NMR (Predicted) | δ ~9.8-10.0 (s, 1H, CHO), 8.5-8.7 (d, 1H, Ar-H), 7.8-8.0 (dd, 1H, Ar-H), 7.2-7.5 (m, 5H, Ph-H), 6.8-7.0 (d, 1H, Ar-H), 3.4-3.6 (s, 3H, N-CH₃) ppm | - | - |

| ¹³C NMR (Predicted) | δ ~190-193 (CHO), 160-162 (C-6), 150-152 (C-2), 140-142 (C-4), 130-132 (Ph-C), 128-130 (Ph-C), 125-127 (Ph-C), 115-117 (C-5), 108-110 (C-3), 40-42 (N-CH₃) ppm | - | - |

| IR (Predicted) | ν ~1690-1710 cm⁻¹ (C=O stretch, aldehyde), ~1600 cm⁻¹ (C=C stretch, aromatic), ~2720, 2820 cm⁻¹ (C-H stretch, aldehyde) | - | - |

Note: Spectroscopic data for this compound is predicted based on the analysis of structurally similar compounds due to the absence of published experimental data.

Synthesis and Experimental Protocols

Proposed Synthetic Pathway

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Proposed)

This protocol is based on established procedures for analogous nucleophilic aromatic substitution reactions on the pyridine ring.

Materials:

-

6-Chloronicotinaldehyde

-

N-Methylaniline

-

Anhydrous solvent (e.g., Dimethylformamide (DMF), Dioxane, or Toluene)

-

Base (e.g., Potassium carbonate (K₂CO₃), Sodium tert-butoxide (NaOtBu), or Triethylamine (Et₃N))

-

Palladium catalyst (optional, for Buchwald-Hartwig amination, e.g., Pd₂(dba)₃)

-

Ligand (optional, for Buchwald-Hartwig amination, e.g., Xantphos)

-

Inert gas (Nitrogen or Argon)

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

Reaction Setup: To a dry, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen/argon inlet, add 6-chloronicotinaldehyde (1.0 eq.).

-

Addition of Reagents: Add the anhydrous solvent (e.g., DMF) to dissolve the starting material. Subsequently, add N-methylaniline (1.1 - 1.5 eq.) and the base (e.g., K₂CO₃, 2.0 eq.).

-

Reaction Conditions: The reaction mixture is heated to a temperature between 80-120 °C and stirred under an inert atmosphere. The progress of the reaction should be monitored by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Work-up: Upon completion, the reaction mixture is cooled to room temperature. The solvent is removed under reduced pressure. The residue is partitioned between an organic solvent (e.g., ethyl acetate) and water. The organic layer is separated, washed with brine, dried over anhydrous sodium sulfate, and filtered.

-

Purification: The crude product is purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to afford the pure this compound.

Note: For less reactive aryl halides or to improve yields, a Buchwald-Hartwig amination protocol using a palladium catalyst and a suitable ligand can be employed.

Reactivity and Role as a Heterocyclic Building Block

The aldehyde group of this compound is a versatile functional group that can participate in a wide array of chemical transformations, making it a valuable building block for the synthesis of more complex molecules.

Caption: Key reactions of the aldehyde functionality.

These transformations allow for the introduction of diverse functionalities and the construction of various heterocyclic and non-heterocyclic scaffolds, which are of significant interest in medicinal chemistry and materials science.

Potential Applications in Drug Discovery and Medicinal Chemistry

While there is no specific biological data for this compound, the broader class of 6-substituted nicotinaldehyde and nicotinamide derivatives has shown a wide range of biological activities. These findings suggest potential areas of investigation for the title compound and its derivatives.

Table 2: Reported Biological Activities of Structurally Related Compounds

| Compound Class | Biological Activity | Reference |

| 6-Arylaminoflavone Derivatives | Anti-tumor | [3] |

| 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives | Anticancer | [1][4] |

| Nicotinamide Derivatives | Antimicrobial | [5] |

| Canthin-6-one Alkaloids (derived from substituted pyridines) | Antimicrobial | [6] |

| 4-Anilinoquinolinylchalcone Derivatives | Anticancer | [7] |

| Cinnamaldehyde-Based Chalcone Derivatives | Antioxidant, Anticancer | [8] |

Based on this information, derivatives of this compound could be explored for the following therapeutic applications:

-

Anticancer Agents: The anilino-pyridine scaffold is present in a number of kinase inhibitors and other anticancer agents.[1][3][4][7]

-

Antimicrobial Agents: The pyridine nucleus is a common feature in many antibacterial and antifungal compounds.[5][6]

-

Antioxidant and Anti-inflammatory Agents: The aminopyridine structure can contribute to antioxidant and anti-inflammatory properties.[8]

Illustrative Workflow for Drug Discovery

Caption: A typical drug discovery workflow utilizing the building block.

Conclusion

This compound represents a promising, yet underexplored, heterocyclic building block. Its synthesis is feasible through standard organic chemistry methodologies, and its reactive aldehyde group opens the door to a vast chemical space for the generation of novel compounds. The structural analogy to known biologically active molecules suggests that this compound and its derivatives are worthy of investigation in the fields of medicinal chemistry and drug discovery, particularly in the search for new anticancer and antimicrobial agents. Further research into the synthesis, characterization, and biological evaluation of this compound is highly encouraged.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and antimicrobial activity of N-substituted-β-amino acid derivatives containing 2-hydroxyphenyl, benzo[b]phenoxazine and quinoxaline moieties - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Synthesis and Antitumor Activity of 6-(2-Aminobenzo[d]thiazol-5-yl) quinazolin-4(3H)-one Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Synthesis and Antimicrobial Activity of Newly Synthesized Nicotinamides - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and Antimicrobial Activity of Canthin-6-One Alkaloids [mdpi.com]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis, Characterization, Antioxidant, and Anticancer Activity against Colon Cancer Cells of Some Cinnamaldehyde-Based Chalcone Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

Potential Applications of 6-(Methyl(phenyl)amino)nicotinaldehyde in Medicinal Chemistry: A Technical Whitepaper

Audience: Researchers, scientists, and drug development professionals.

Introduction

The nicotinaldehyde scaffold is a versatile building block in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. The introduction of an N-methyl-N-phenylamino group at the 6-position of the pyridine ring, to form 6-(Methyl(phenyl)amino)nicotinaldehyde, presents an intriguing molecule with potential for modulation of various biological targets. This document provides an in-depth exploration of the potential medicinal chemistry applications of this compound, based on the established pharmacology of related aminonicotinaldehydes and other 6-substituted pyridine-3-carbaldehydes.

Synthetic Strategy

While a specific, optimized synthesis for this compound has not been reported, a plausible synthetic route can be proposed based on established methods for the synthesis of related 6-aminonicotinaldehydes. A common approach involves the nucleophilic aromatic substitution of a leaving group at the 6-position of a nicotinaldehyde precursor with the desired amine.

Proposed Experimental Protocol: Synthesis of this compound

Materials:

-

6-Chloronicotinaldehyde

-

N-Methylaniline

-

Palladium catalyst (e.g., Pd₂(dba)₃)

-

Ligand (e.g., Xantphos)

-

Strong base (e.g., Sodium tert-butoxide)

-

Anhydrous toluene

-

Standard laboratory glassware and purification equipment (e.g., silica gel for column chromatography)

Procedure:

-

To an oven-dried Schlenk flask, add 6-chloronicotinaldehyde (1 equivalent), N-methylaniline (1.2 equivalents), Pd₂(dba)₃ (0.02 equivalents), Xantphos (0.04 equivalents), and sodium tert-butoxide (1.4 equivalents).

-

Evacuate and backfill the flask with an inert gas (e.g., argon or nitrogen).

-

Add anhydrous toluene via syringe.

-

Heat the reaction mixture at 80-100 °C and monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, cool the reaction to room temperature and quench with water.

-